molecular formula C23H23IN2O2S B2567412 1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea CAS No. 306730-51-8

1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea

Cat. No.: B2567412
CAS No.: 306730-51-8
M. Wt: 518.41
InChI Key: OLMRMXRZLNDHGY-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea is a synthetic thiourea derivative intended for research applications. Thiourea derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities, which can include antibacterial, antifungal, anticancer, and antituberculosis properties . The specific structure of this compound, featuring a 4-iodophenyl group and a benzyl moiety, may be designed to interact with various biological targets. Researchers are exploring similar compounds as enzyme inhibitors. For instance, some thiourea derivatives act as potent inhibitors of the tyrosinase enzyme, which is a key target in dermatological research and for preventing food spoilage . Other documented thioureas, such as the anti-tuberculosis drug Isoxyl, function by inhibiting membrane-bound desaturase enzymes, thereby disrupting bacterial cell wall synthesis . This product is provided for research purposes to further such exploratory studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23IN2O2S/c1-27-21-13-8-18(22(14-21)28-2)16-26(20-11-9-19(24)10-12-20)23(29)25-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMRMXRZLNDHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=CC=C(C=C2)I)C(=S)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2,4-dimethoxybenzylamine and 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the iodophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thiourea Derivatives
Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C₂₃H₂₃IN₂O₂S Benzyl, 2,4-dimethoxyphenylmethyl, 4-iodophenyl 529.4
1-Benzyl-3-(3,4-dimethoxyphenyl)-2-sulfanylideneimidazolidin-4-one C₁₈H₁₈N₂O₃S Benzyl, 3,4-dimethoxyphenyl, sulfonyl 414.5
1-(4-Dimethylaminobenzyl)-3-(4-methoxyphenyl)thiourea C₂₂H₂₅N₃O₂S 4-Dimethylaminobenzyl, 4-methoxyphenyl 395.5
Table 2: Analytical Data for Related Compounds
Compound LCMS (m/z [M+H]⁺) HPLC Retention Time (minutes) Conditions
Target Compound (synthetic analog) 554 1.64 SQD-FA05
1-(2,4-Dimethylphenyl)-3-methylthiourea 194 Not reported -

Biological Activity

1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C23H23N2O2S
  • CAS Number : 306730-51-8

The presence of the thiourea moiety in its structure is significant as thioureas are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

Antimicrobial Activity

Thioureas have been reported to possess significant antimicrobial properties. In studies involving similar thiourea derivatives, compounds showed remarkable inhibition against gram-positive bacteria such as Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .

Anticancer Activity

Recent research indicates that compounds with similar structures have demonstrated potent anticancer effects. For instance, certain thiourea derivatives have shown IC50 values significantly lower than standard treatments like sorafenib in various cancer cell lines, indicating their potential as effective anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many thioureas inhibit critical enzymes involved in cellular processes. For example, they may target DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
  • Inducing Apoptosis : In cancer cells, these compounds can induce apoptotic pathways, leading to cell death. Flow cytometry studies have shown that certain thiourea derivatives can block the cell cycle at the sub-G1 phase, indicating a potent anticancer mechanism .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to specific targets (e.g., VEGFR-2) is significant, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of thiourea derivatives:

StudyFindings
Study on Antimicrobial Activity Reported MIC values for various thioureas against S. aureus ranged from 0.78 to 3.125 μg/mL .
Anticancer Evaluation Compounds exhibited IC50 values lower than sorafenib in HeLa cells; flow cytometry confirmed apoptosis induction .
Molecular Docking Analysis Indicated strong binding interactions with key enzymes involved in cancer progression .

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